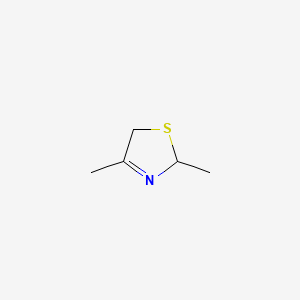![molecular formula C9H12N2OS B13801070 Acetamide,N-[2-(pyridin-2-ylthio)ethyl]-](/img/structure/B13801070.png)
Acetamide,N-[2-(pyridin-2-ylthio)ethyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide,N-[2-(pyridin-2-ylthio)ethyl]- is a compound that belongs to the class of N-(pyridin-2-yl)amides.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyridin-2-yl)amides can be achieved through various methods. One common approach involves the reaction of α-bromoketones with 2-aminopyridine under different conditions. For instance, N-(pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP). The reaction conditions are mild and metal-free .
Industrial Production Methods
Industrial production methods for N-(pyridin-2-yl)amides typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N-(pyridin-2-yl)amides undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as TBHP.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions with different nucleophiles.
Common Reagents and Conditions
Oxidation: TBHP in toluene.
Reduction: Sodium borohydride in ethanol.
Substitution: Various nucleophiles in suitable solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with TBHP can lead to the formation of N-oxide derivatives, while reduction with sodium borohydride can yield the corresponding amine .
Wissenschaftliche Forschungsanwendungen
N-(pyridin-2-yl)amides have a wide range of scientific research applications, including:
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Biology: Studied for their potential as enzyme inhibitors and receptor modulators.
Medicine: Investigated for their anticancer, antifungal, and antibacterial properties.
Industry: Utilized in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of N-(pyridin-2-yl)amides involves their interaction with specific molecular targets and pathways. For instance, these compounds can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways depend on the specific biological activity being studied .
Vergleich Mit ähnlichen Verbindungen
N-(pyridin-2-yl)amides can be compared with other similar compounds such as:
Imidazo[2,1-b]thiazole derivatives: These compounds also exhibit diverse biological activities and are used in similar applications.
Benzothiazole derivatives: Known for their antimicrobial and anticancer properties.
Pyrimidine derivatives: Widely studied for their anti-inflammatory and antiviral activities .
Conclusion
Acetamide,N-[2-(pyridin-2-ylthio)ethyl]- is a versatile compound with significant potential in various scientific research fields. Its unique chemical properties and diverse biological activities make it a valuable compound for further study and application.
Eigenschaften
Molekularformel |
C9H12N2OS |
|---|---|
Molekulargewicht |
196.27 g/mol |
IUPAC-Name |
N-(2-pyridin-2-ylsulfanylethyl)acetamide |
InChI |
InChI=1S/C9H12N2OS/c1-8(12)10-6-7-13-9-4-2-3-5-11-9/h2-5H,6-7H2,1H3,(H,10,12) |
InChI-Schlüssel |
KBJNACITAIIOKN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NCCSC1=CC=CC=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(3-hydroxybenzoyl)amino]benzoic Acid](/img/structure/B13800998.png)
![5-Methyl-7-(propylthio)thiazolo[5,4-d]pyrimidine](/img/structure/B13800999.png)

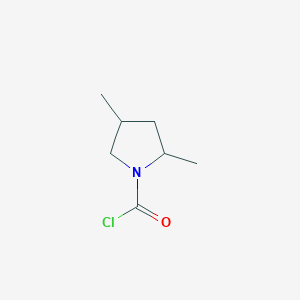
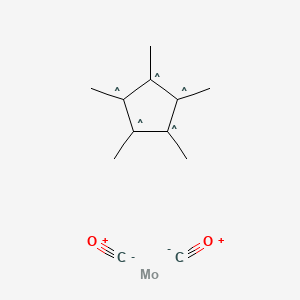
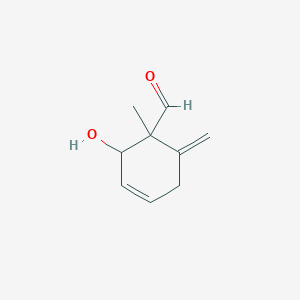
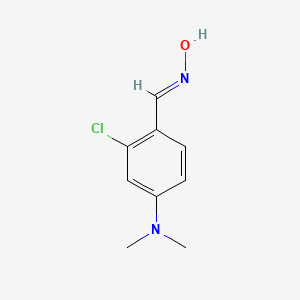
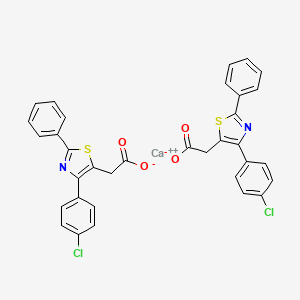
![1-Propanaminium, 3-[[2-cyano-3-[4-(diethylamino)phenyl]-1-oxo-2-propenyl]oxy]-N-[2-[[2-cyano-3-[4-(diethylamino)phenyl]-1-oxo-2-propenyl]oxy]ethyl]-N,N-dimethyl-, chloride](/img/structure/B13801043.png)
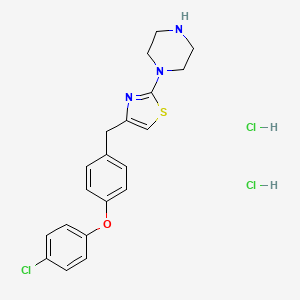

![Propanenitrile, 3-[(6-amino-3,3,5-trimethylhexyl)amino]-](/img/structure/B13801063.png)
